molecular formula C8H9ClN2O4S B14840358 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride

6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride

Cat. No.: B14840358
M. Wt: 264.69 g/mol
InChI Key: IWGCORMDIPCAJA-UHFFFAOYSA-N
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Description

6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride is a chemical compound with a complex structure that includes an acetylamino group, a methoxy group, and a sulfonyl chloride group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 4-methoxypyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride and sulfonyl chloride, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine .

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 6-(Acetylamino)-4-methoxypyridine-2-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify active sites and inhibit enzyme function .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-methoxypyridine-2-sulfonyl chloride
  • 6-Benzoylamino-4-methoxypyridine-2-sulfonyl chloride
  • 6-Nitro-4-methoxypyridine-2-sulfonyl chloride

Uniqueness

The presence of both acetylamino and sulfonyl chloride groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H9ClN2O4S

Molecular Weight

264.69 g/mol

IUPAC Name

6-acetamido-4-methoxypyridine-2-sulfonyl chloride

InChI

InChI=1S/C8H9ClN2O4S/c1-5(12)10-7-3-6(15-2)4-8(11-7)16(9,13)14/h3-4H,1-2H3,(H,10,11,12)

InChI Key

IWGCORMDIPCAJA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CC(=C1)OC)S(=O)(=O)Cl

Origin of Product

United States

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